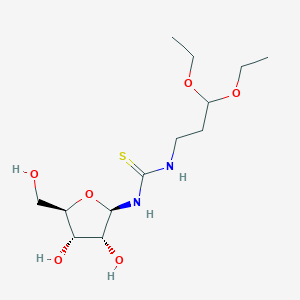
N-(D-Ribosyl)-N'-(3,3-diethoxypropyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(D-Ribosyl)-N'-(3,3-diethoxypropyl)thiourea, also known as DRPT, is a small molecule that has gained attention in the scientific community due to its potential applications in various fields. This compound is a thiourea derivative of ribose and has been synthesized and studied extensively for its biological and chemical properties. In
Wirkmechanismus
N-(D-Ribosyl)-N'-(3,3-diethoxypropyl)thiourea is believed to inhibit the activity of ribonucleotide reductase by binding to the enzyme's active site and blocking the conversion of ribonucleotides to deoxyribonucleotides. This leads to a decrease in the availability of deoxyribonucleotides, which are essential for DNA synthesis and cell proliferation. The anti-inflammatory and analgesic effects of this compound are thought to be mediated by its ability to inhibit the production of pro-inflammatory cytokines and prostaglandins.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells, induce apoptosis, and inhibit the activity of ribonucleotide reductase. In vivo studies have shown that this compound can reduce inflammation and pain in animal models of arthritis and other inflammatory diseases. This compound has also been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
N-(D-Ribosyl)-N'-(3,3-diethoxypropyl)thiourea has several advantages for lab experiments, including its low toxicity, good solubility in water and organic solvents, and ease of synthesis. However, this compound is relatively unstable under acidic conditions and can undergo hydrolysis or decomposition, which can limit its use in certain experiments. Additionally, this compound has a short half-life in vivo, which can make it difficult to achieve therapeutic concentrations in animal models.
Zukünftige Richtungen
There are several future directions for N-(D-Ribosyl)-N'-(3,3-diethoxypropyl)thiourea research, including the development of more stable analogs with improved pharmacokinetic properties, the identification of new targets for this compound inhibition, and the optimization of this compound formulations for specific applications. This compound-based metal complexes can also be explored for their potential applications in catalysis and sensing. Further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of this compound, as well as its potential as a therapeutic agent for various diseases.
In conclusion, this compound is a promising small molecule with potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of this compound as a therapeutic agent.
Synthesemethoden
N-(D-Ribosyl)-N'-(3,3-diethoxypropyl)thiourea can be synthesized by reacting ribose with thiourea and 3,3-diethoxypropylamine in the presence of a catalyst such as hydrochloric acid. The reaction proceeds via the formation of an intermediate, which is then converted to this compound by further reaction with thiourea. The yield of this compound can be improved by optimizing the reaction conditions, such as temperature, reaction time, and reactant concentrations.
Wissenschaftliche Forschungsanwendungen
N-(D-Ribosyl)-N'-(3,3-diethoxypropyl)thiourea has been studied for its potential applications in various fields, including biochemistry, pharmacology, and materials science. In biochemistry, this compound has been shown to inhibit the activity of ribonucleotide reductase, an enzyme that is essential for DNA synthesis and cell proliferation. This makes this compound a potential candidate for anticancer therapy. In pharmacology, this compound has been reported to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. In materials science, this compound has been used as a ligand for the synthesis of metal complexes with potential applications in catalysis and sensing.
Eigenschaften
CAS-Nummer |
100551-69-7 |
|---|---|
Molekularformel |
C13H26N2O6S |
Molekulargewicht |
338.42 g/mol |
IUPAC-Name |
1-(3,3-diethoxypropyl)-3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]thiourea |
InChI |
InChI=1S/C13H26N2O6S/c1-3-19-9(20-4-2)5-6-14-13(22)15-12-11(18)10(17)8(7-16)21-12/h8-12,16-18H,3-7H2,1-2H3,(H2,14,15,22)/t8-,10-,11-,12-/m1/s1 |
InChI-Schlüssel |
ANSCRDYCKKUPII-HJQYOEGKSA-N |
Isomerische SMILES |
CCOC(CCNC(=S)N[C@H]1[C@@H]([C@@H]([C@H](O1)CO)O)O)OCC |
SMILES |
CCOC(CCNC(=S)NC1C(C(C(O1)CO)O)O)OCC |
Kanonische SMILES |
CCOC(CCNC(=S)NC1C(C(C(O1)CO)O)O)OCC |
Synonyme |
1-(3,3-diethoxypropyl)-3-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl )oxolan-2-yl]thiourea |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



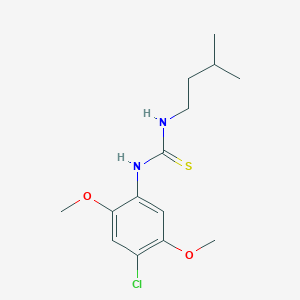

![Ethyl 1-[(2,5-dimethoxyphenyl)carbamothioyl]piperidine-4-carboxylate](/img/structure/B216468.png)
![Ethyl 1-[(4-chloro-2,5-dimethoxyphenyl)carbamothioyl]piperidine-4-carboxylate](/img/structure/B216471.png)

![Ethyl 4-[(4-chloro-2,5-dimethoxyphenyl)carbamothioyl]piperazine-1-carboxylate](/img/structure/B216476.png)
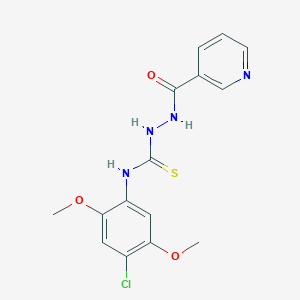
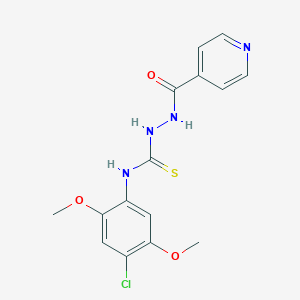
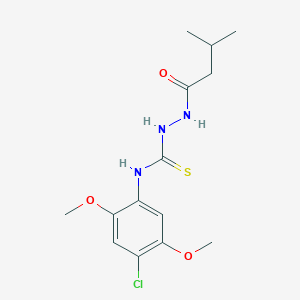
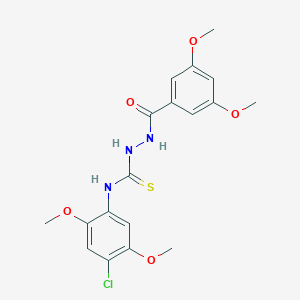
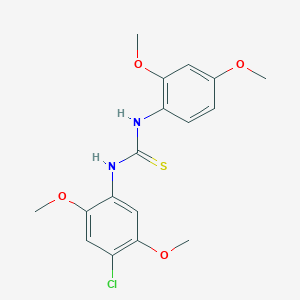
![4-bromo-N-[4-(dipropylsulfamoyl)phenyl]benzamide](/img/structure/B216484.png)
![2,4-dichloro-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B216485.png)
![2,4-dichloro-N-[4-(dipropylsulfamoyl)phenyl]benzamide](/img/structure/B216486.png)